molecular formula C19H31NO2 B10842871 3-amino-5-(4-octylphenyl)pentanoic Acid

3-amino-5-(4-octylphenyl)pentanoic Acid

Cat. No.: B10842871
M. Wt: 305.5 g/mol
InChI Key: UDEAYIGFOWYIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-(4-octylphenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentanoic acid chain, which is further substituted with a 4-octylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-octylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-amino-5-phenylpentanoic acid, with an octyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-amino-5-phenylpentanoic acid

    Reagent: Octyl bromide or octyl chloride

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-octylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the amino group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-amino-5-(4-octylphenyl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-5-(4-octylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects on cell migration, actin cytoskeleton reorganization, and angiogenesis have been studied in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-phenylpentanoic acid
  • 3-amino-5-(4-octylphenyl)pentylphosphonic acid
  • 3-amino-5-(4-phenylmethoxyphenyl)pentanoic acid

Uniqueness

3-amino-5-(4-octylphenyl)pentanoic acid is unique due to the presence of the 4-octylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its lipophilicity, membrane permeability, and interaction with hydrophobic binding sites.

Properties

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

3-amino-5-(4-octylphenyl)pentanoic acid

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)13-14-18(20)15-19(21)22/h9-12,18H,2-8,13-15,20H2,1H3,(H,21,22)

InChI Key

UDEAYIGFOWYIGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CC(=O)O)N

Origin of Product

United States

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